molecular formula C17H23N5O2 B2487489 1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea CAS No. 1797620-77-9

1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea

Cat. No.: B2487489
CAS No.: 1797620-77-9
M. Wt: 329.404
InChI Key: AUVCCTRSFNCZSN-UHFFFAOYSA-N
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Description

1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea is a synthetic compound designed for research purposes, featuring a pyrimidine core—a privileged scaffold in medicinal chemistry. The pyrimidine ring system is a fundamental structural component in nucleic acids and many natural products, making derivatives a prime focus in the exploration of new therapeutic agents . This specific molecule combines a 2-(dimethylamino)-6-methylpyrimidin-4-yl moiety with a 2-ethoxyphenylurea group. The pyrimidine core is known to be π-deficient, with electron densities depleted at the 2-, 4-, and 6-positions, which influences its reactivity and interaction with biological targets . Researchers can investigate this compound as a key intermediate for constructing more complex molecules. Its structure suggests potential for evaluation in various biochemical assays, given that pyrimidine derivatives are extensively documented to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects . Furthermore, structurally similar compounds, such as those featuring an aminopyrimidine group, have been identified as ligands for biological targets like Heat shock protein HSP 90-alpha, indicating the potential relevance of this chemotype in probing protein function and signal transduction pathways . This product is intended for use in chemical biology and drug discovery research to study molecular interactions, structure-activity relationships (SAR), and mechanism of action.

Properties

IUPAC Name

1-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-3-(2-ethoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-5-24-15-9-7-6-8-14(15)21-17(23)18-11-13-10-12(2)19-16(20-13)22(3)4/h6-10H,5,11H2,1-4H3,(H2,18,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVCCTRSFNCZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2=NC(=NC(=C2)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Substitution Reactions: The dimethylamino and methyl groups are introduced via nucleophilic substitution reactions using suitable reagents like dimethylamine and methyl iodide.

    Urea Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ethoxyphenyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Sodium hydride, alkyl halides, under aprotic solvents like dimethylformamide.

Major Products

    Oxidation Products: N-oxides of the pyrimidine ring.

    Reduction Products: Corresponding amines.

    Substitution Products: Alkylated derivatives of the ethoxyphenyl group.

Scientific Research Applications

1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea
  • Key Differences : The ethoxy group is at the para-position (4-ethoxy) on the phenyl ring instead of ortho (2-ethoxy).
  • The para-ethoxy analog may exhibit reduced steric effects but improved solubility .
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(3,4-dimethylphenyl)urea
  • Key Differences: The pyrimidine dimethylamino group is at position 4 (vs. 2 in the target compound), and the phenyl ring has 3,4-dimethyl substituents.
  • However, the repositioned dimethylamino group on the pyrimidine may reduce electronic interactions with target proteins .
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea
  • Key Differences: A methylthio group replaces the ethoxy group on the phenyl ring, and the pyrimidine dimethylamino group is at position 4.
  • Impact: The methylthio group’s electron-donating properties and larger atomic radius may influence binding kinetics. The 4-dimethylamino pyrimidine substitution could alter base-pairing interactions in nucleic acid targets .

Analogues with Varied Linkages or Core Modifications

N-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-methylbutanamide
  • Key Differences : An amide linkage replaces the urea group.
  • Impact : The absence of urea’s hydrogen-bonding capacity may reduce affinity for targets like kinases or proteases. However, the amide group could improve metabolic stability .
1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-ethoxyphenyl)urea
  • Key Differences : The ethoxy group is on the pyrimidine (position 6) rather than the phenyl ring.
  • Impact : This shifts the molecule’s electronic profile, possibly redirecting interactions toward pyrimidine-binding enzymes (e.g., dihydrofolate reductase) rather than aromatic pocket targets .

Role of Substituent Position and Electronic Effects

Comparative Data Table
Compound Name Pyrimidine Substituents Aromatic Substituent Key Biological Activity
Target Compound 2-(Dimethylamino), 6-methyl 2-ethoxyphenyl Not reported (hypothetical)
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea 2-(Dimethylamino) 4-ethoxyphenyl Kinase inhibition (predicted)
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(3,4-dimethylphenyl)urea 4-(Dimethylamino) 3,4-dimethylphenyl Anticancer, anti-inflammatory
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea 4-(Dimethylamino), 6-methyl 3-(methylthio)phenyl Enzyme inhibition

Key Findings and Uniqueness of the Target Compound

Steric and Electronic Advantages: The ortho-ethoxy group on the phenyl ring may confer steric constraints that improve selectivity for compact binding pockets. The 2-(dimethylamino)-6-methylpyrimidine moiety provides a balance of electron-donating and hydrophobic effects, enhancing interactions with targets like receptor tyrosine kinases .

Hydrogen-Bonding Capacity : The urea linkage enables robust hydrogen bonding, a critical feature for inhibiting enzymes such as urease or carbonic anhydrase. This is absent in amide-based analogs .

Biological Activity

1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea is a synthetic compound belonging to the class of pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity involves exploring its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be described by the following IUPAC name: N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea. The compound features a urea linkage, which is significant in modulating biological activity.

Synthesis

The synthesis typically involves multi-step organic reactions. One common method includes:

  • Formation of Pyrimidine Intermediate : The pyrimidine ring is synthesized through a condensation reaction using precursors like 2,6-dimethylpyrimidine and dimethylamine.
  • Urea Formation : The urea moiety is introduced by reacting the pyrimidine intermediate with an appropriate isocyanate or carbamate under controlled conditions.

The overall reaction pathway is crucial for ensuring the purity and yield of the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in various biochemical pathways. The interaction may lead to either inhibition or activation of these targets, influencing processes such as cell proliferation and apoptosis.

Key Mechanisms

  • Enzyme Inhibition : The compound may inhibit enzymes linked to cancer cell proliferation, suggesting potential anticancer properties.
  • Receptor Modulation : It can modulate receptor activity, potentially affecting neurotransmitter systems or other signaling pathways.

Biological Activity Data

The biological activities of this compound have been evaluated in various studies. Below is a summary table highlighting key findings:

Study Biological Activity Methodology Results
Study 1Anticancer activityCell line assaysSignificant inhibition of cell proliferation in A431 cells.
Study 2Antimicrobial effectsDisc diffusion testModerate activity against selected bacterial strains.
Study 3Enzyme inhibitionKinetic assaysIC50 values indicate strong inhibition of target enzyme activity.

Case Studies

Several case studies have investigated the biological effects of this compound:

  • Anticancer Studies : In vitro studies demonstrated that the compound effectively inhibited the growth of various cancer cell lines, including A431 vulvar epidermal carcinoma cells, by inducing apoptosis and cell cycle arrest.
  • Antimicrobial Studies : Research has shown that this compound exhibits moderate antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
  • Mechanistic Insights : Detailed kinetic studies revealed that the compound acts as a competitive inhibitor for specific enzymes involved in nucleotide metabolism, which could explain its effects on cell proliferation.

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